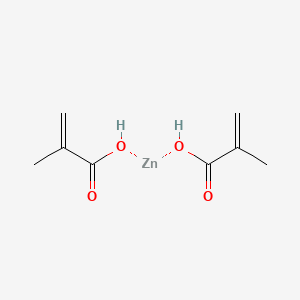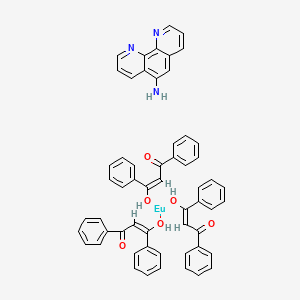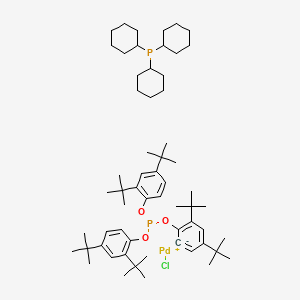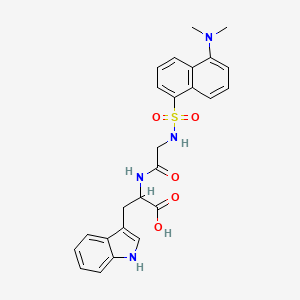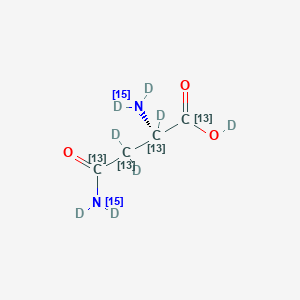
L-Asparagine-13C4,15N2,d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine-13C4,15N2,d8 is a labeled form of L-Asparagine, a non-essential amino acid. This compound is labeled with stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d8), making it useful for various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Asparagine-13C4,15N2,d8 is synthesized by incorporating stable isotopes into the L-Asparagine molecule. The synthesis involves the use of isotopically labeled precursors such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterium-labeled hydrogen sources. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotopes into the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine-13C4,15N2,d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of aspartic acid derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
L-Asparagine-13C4,15N2,d8 is widely used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of asparagine in various biochemical pathways.
Biology: It is used to study the metabolic control of cell functions in nerve and brain tissue.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of asparagine in the body.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
L-Asparagine-13C4,15N2,d8 exerts its effects by participating in the metabolic control of cell functions. It is involved in the synthesis of proteins and other biomolecules. The molecular targets include enzymes such as asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to asparagine. The pathways involved include the amidation reaction, where ammonia is attached to aspartic acid to form asparagine .
Comparaison Avec Des Composés Similaires
L-Asparagine-13C4,15N2,d8 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
L-Asparagine-13C4,15N2: Labeled with 13C and 15N but not deuterium.
L-Asparagine-15N2,d8: Labeled with 15N and deuterium but not 13C.
L-Asparagine-13C4: Labeled with 13C only.
These similar compounds differ in their isotopic composition, which affects their use in specific research applications.
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
146.125 g/mol |
Nom IUPAC |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5 |
Clé InChI |
DCXYFEDJOCDNAF-PYHFAUOHSA-N |
SMILES isomérique |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




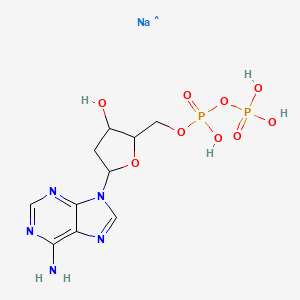
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)

